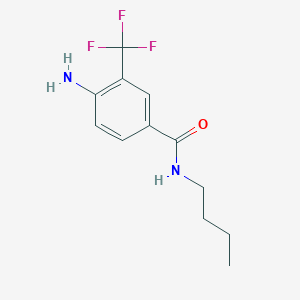

4-amino-N-butyl-3-(trifluoromethyl)benzamide

Description

4-Amino-N-butyl-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the benzamide core and a butylamine substituent at the para position. The compound’s structure combines a hydrophobic trifluoromethyl group with a flexible alkyl chain, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

4-amino-N-butyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-2-3-6-17-11(18)8-4-5-10(16)9(7-8)12(13,14)15/h4-5,7H,2-3,6,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCYDIBJYQXHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-4-nitrobenzoic Acid

The synthesis begins with the nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group acts as a meta-directing group, favoring nitration at the 4-position.

Procedure :

-

Dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv) in concentrated sulfuric acid (10 vol) at 0°C.

-

Gradually add fuming nitric acid (1.2 equiv) while maintaining the temperature below 5°C.

-

Stir for 6 hours at 0–5°C, then pour the mixture into ice water.

-

Filter and recrystallize the precipitate from ethanol/water to obtain 3-(trifluoromethyl)-4-nitrobenzoic acid.

Key Data :

Conversion to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride or oxalyl chloride:

Procedure :

-

Reflux 3-(trifluoromethyl)-4-nitrobenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in anhydrous toluene (5 vol) for 4 hours.

-

Remove excess thionyl chloride via rotary evaporation to yield 3-(trifluoromethyl)-4-nitrobenzoyl chloride.

Optimization Note :

Amide Formation with Butylamine

Coupling the acid chloride with butylamine introduces the N-butyl moiety:

Procedure :

-

Dissolve 3-(trifluoromethyl)-4-nitrobenzoyl chloride (1.0 equiv) in dry dichloromethane (DCM, 8 vol).

-

Add butylamine (1.5 equiv) dropwise at 0°C under nitrogen.

-

Stir for 2 hours at room temperature, then wash with 5% HCl and saturated NaHCO3.

-

Dry over MgSO4 and concentrate to obtain 4-nitro-N-butyl-3-(trifluoromethyl)benzamide.

Critical Parameters :

Catalytic Hydrogenation of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation, adapting conditions from analogous benzamide reductions:

Procedure :

-

Dissolve 4-nitro-N-butyl-3-(trifluoromethyl)benzamide (1.0 equiv) in a DMF:H2O (3:1) mixture (10 vol).

-

Add Raney nickel catalyst (2.5 wt%) and transfer to a hydrogenation reactor.

-

Purge with H2 three times, then pressurize to 4 atm H2.

-

Heat to 120°C and stir for 6 hours.

-

Filter the catalyst and concentrate the filtrate to isolate 4-amino-N-butyl-3-(trifluoromethyl)benzamide.

Optimization Insights :

-

Catalyst Loading : 2.5% Raney nickel balances cost and activity.

-

Solvent System : DMF:H2O enhances substrate solubility while stabilizing intermediates.

-

Hydrogen Pressure : 4 atm minimizes side reactions (e.g., over-reduction) compared to higher pressures.

Performance Metrics :

Alternative Pathway: Iron-Mediated Reduction

For laboratories without high-pressure hydrogenation equipment, iron powder reduction offers a viable alternative:

Procedure :

-

Suspend 4-nitro-N-butyl-3-(trifluoromethyl)benzamide (1.0 equiv) in a 1:1 ethanol:water mixture (12 vol).

-

Add activated iron powder (5.0 equiv) and concentrated HCl (0.5 vol).

-

Reflux at 95°C for 8 hours.

-

Filter hot, neutralize with NaOH, and extract with ethyl acetate.

-

Dry and concentrate to obtain the amine product.

Key Considerations :

-

Acid Activation : HCl-treated iron enhances reactivity by removing oxide layers.

-

Temperature : Reflux ensures complete reduction without degrading the amide.

Comparative Data :

| Parameter | Iron Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 82–85% | 88–91% |

| Reaction Time | 8 hours | 6 hours |

| Equipment Needs | Standard | High-pressure reactor |

Quality Control and Analytical Validation

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

4-amino-N-butyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.

Scientific Research Applications

Biological Applications

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 4-amino-N-butyl-3-(trifluoromethyl)benzamide. Research indicates that benzamide derivatives can act as potent inhibitors against viruses such as Ebola and Marburg. Specifically, analogs derived from aminobenzamides have shown significant inhibitory effects on viral entry, with some compounds exhibiting effective concentrations (EC50) below 10 μM . This suggests that this compound could be explored further for its antiviral properties.

2.2 Central Nervous System Disorders

The compound's structural characteristics make it a candidate for treating various central nervous system (CNS) disorders. Benzamide derivatives are noted for their therapeutic potential in conditions such as depression, anxiety disorders, and neurodegenerative diseases like Alzheimer's . The ability to modulate neurotransmitter systems through these compounds presents an exciting avenue for drug development.

Synthetic Applications

3.1 Chemical Reactions

This compound can be utilized in synthetic organic chemistry as a reagent for modifying secondary amines. For example, it has been shown to facilitate the "deletion" of nitrogen from benzylic secondary amines, leading to the formation of stabilized radical fragments . This reaction is particularly useful in late-stage modifications of complex pharmaceuticals, allowing chemists to refine drug candidates efficiently.

3.2 Late-Stage Editing Tool

The compound serves as a late-stage editing tool for various biomolecules, enabling selective deamination processes that can lead to novel therapeutic agents . Its application in modifying existing drug scaffolds demonstrates its versatility in medicinal chemistry.

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of 4-amino-N-butyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key Structural Features :

- Benzamide Backbone : Common to all analogs (e.g., nilotinib, salicylamides).

- Trifluoromethyl Group : Imparts metabolic stability and lipophilicity, critical for target interactions .

- Substituent Diversity: The position and nature of substituents (e.g., amino, alkyl, halogen) dictate activity and selectivity.

Table 1: Structural and Functional Comparison

Physicochemical Properties :

Biological Activity

4-amino-N-butyl-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₁F₃N₂O

- IUPAC Name : this compound

This structure features an amino group, a trifluoromethyl group, and a benzamide framework, which contribute to its biological properties.

This compound primarily acts as a CGRP receptor antagonist . The calcitonin gene-related peptide (CGRP) pathway is significant in pain transmission and inflammation. By inhibiting CGRP receptor activity, this compound may exhibit anti-inflammatory effects and potential analgesic properties .

Antiviral Activity

Research indicates that compounds similar to this compound have shown effectiveness against viral infections, particularly filoviruses such as Ebola and Marburg viruses. For instance, structural analogs demonstrated EC50 values below 10 μM against these viruses in vitro .

Antitumor Activity

Benzamide derivatives are known for their antitumor properties. Studies have shown that certain benzamide compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The potential of this compound in this area remains to be fully explored.

Antibacterial and Antiparasitic Effects

Benzamide compounds have also been evaluated for antibacterial and antiparasitic activities. For example, some derivatives exhibit moderate activity against various bacterial strains and protozoan parasites . The specific efficacy of this compound against these pathogens requires further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can significantly influence its potency and selectivity. For instance:

- Trifluoromethyl Group : Enhances lipophilicity and may improve receptor binding.

- Amino Group : Essential for biological activity; modifications can lead to varying degrees of inhibition or activation of target pathways.

Case Studies

- Antiviral Efficacy : A study on similar benzamide derivatives demonstrated that certain modifications led to increased antiviral potency against EBOV and MARV. The most active compounds were identified based on their EC50 values, which were consistently below 10 μM in Vero cell assays .

- Antitumor Potential : In a comparative analysis of various benzamides, those with substitutions at the para position on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could be beneficial for this compound .

Data Summary

Q & A

Q. What are the key synthetic routes for 4-amino-N-butyl-3-(trifluoromethyl)benzamide, and what experimental precautions are critical during synthesis?

The compound is synthesized via a multi-step process involving:

- Step 1 : Reaction of O-benzyl hydroxylamine hydrochloride with a trifluoromethyl benzoyl chloride derivative in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃).

- Step 2 : Subsequent coupling with sodium pivalate in acetonitrile to yield the final product . Precautions :

- Conduct a rigorous hazard analysis for reagents like p-trifluoromethyl benzoyl chloride (corrosive) and sodium pivalate (moisture-sensitive).

- Use inert gas (N₂/Ar) environments to prevent decomposition of intermediates, which are thermally unstable .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 0–6°C in amber vials to avoid photodegradation. Avoid long-term storage of intermediates due to thermal instability .

- Handling : Use personal protective equipment (PPE) and fume hoods, as Ames II testing indicates mutagenicity comparable to benzyl chloride .

Advanced Research Questions

Q. How can this compound be applied in late-stage functionalization of biomolecules, and what methodological considerations are essential?

The compound enables direct deamination of primary amines under mild conditions (room temperature), a breakthrough for editing complex biomolecules:

- Scope : Demonstrated for amino acids (e.g., β-glucosamine, with retention of anomeric purity) and pharmaceuticals (e.g., selective deamination of drug candidates) .

- Methodology :

- Optimize stoichiometry (1.2–2.0 equivalents of reagent) to balance reactivity and side-product formation.

- Monitor reaction progress via LC-MS or ¹⁹F NMR to track trifluoromethyl group retention .

Q. What crystallographic tools and parameters are recommended for analyzing hydrogen-bonding interactions involving the trifluoromethyl group?

- Software : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing short H-bonds (e.g., C–H···F interactions) .

- Key Findings :

- Short H-bonds with fluorine (2.15–2.89 kcal/mol) coexist with stronger N–H···O bonds (6–8 kcal/mol).

- Coulombic interactions dominate C–H···F contacts, confirmed via PIXEL energy calculations .

Q. How can conflicting data on thermal stability and mutagenicity be resolved during experimental design?

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., compound 3 decomposes at >40°C) .

- Mutagenicity : Cross-validate Ames II results with mammalian cell assays (e.g., micronucleus tests) to assess genotoxicity risks .

- Controls : Include parallel experiments with non-mutagenic analogs (e.g., benzamide derivatives) to isolate reagent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.